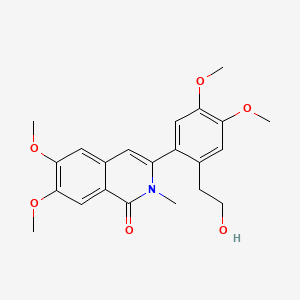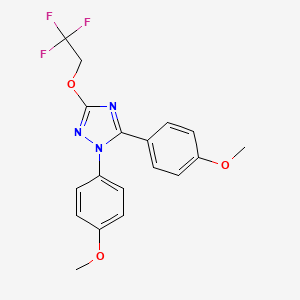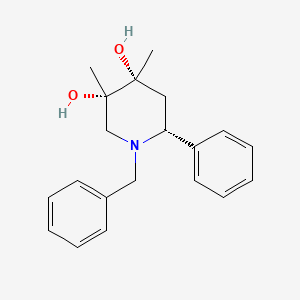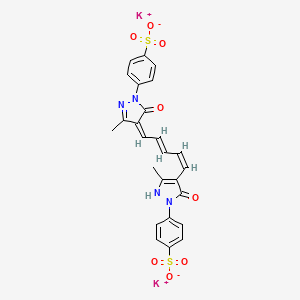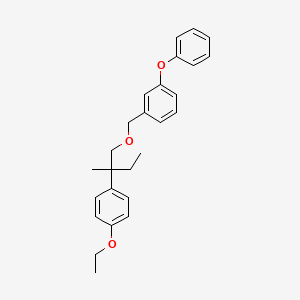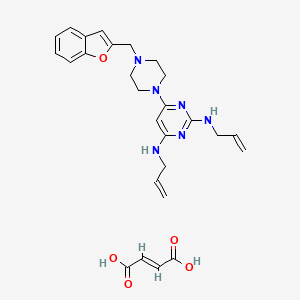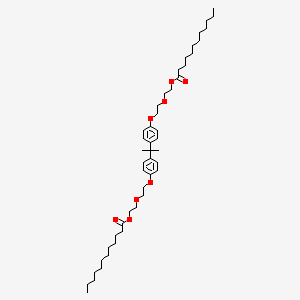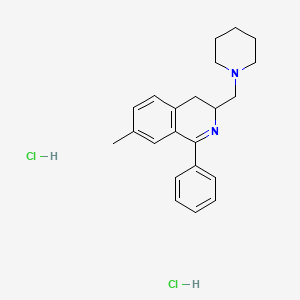
2',5'-Dichloro-beta-methyl-1-piperidinepropionanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorine atoms, a methyl group, and a piperidine ring attached to a propionanilide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at specific positions on the aromatic ring.
Attachment of the Propionanilide Group: The propionanilide group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of 2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups on the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
科学研究应用
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its interactions with biological targets.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- 2,5-Dichloro-1-methyl-1H-benzimidazole
- 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid
- 4,5-Dichloro-1H-imidazol-2-yl derivatives
Uniqueness
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide stands out due to its specific combination of functional groups and structural features
属性
CAS 编号 |
108839-71-0 |
|---|---|
分子式 |
C15H20Cl2N2O |
分子量 |
315.2 g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-10-12(16)5-6-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20) |
InChI 键 |
VPLQSZHECBNQKM-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


